1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

Catalog No.
S741667
CAS No.
216978-79-9
M.F
C17H23NO
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrid...

CAS Number

216978-79-9

Product Name

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde

IUPAC Name

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c1-16(2)5-7-18-8-6-17(3,4)14-10-12(11-19)9-13(16)15(14)18/h9-11H,5-8H2,1-4H3

InChI Key

FDVCQFAKOKLXGE-UHFFFAOYSA-N

SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=O)(C)C)C

Canonical SMILES

CC1(CCN2CCC(C3=C2C1=CC(=C3)C=O)(C)C)C

Background and Structure:

,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde, also known as Julolidine, is a heterocyclic compound containing a fused tricyclic ring system. The core structure consists of a pyridine ring fused with a partially saturated quinoline ring, both substituted with methyl groups at positions 1 and 7 and a formyl group (CHO) at position 9.

Potential Applications:

Julolidine has been investigated for potential applications in various scientific research fields, including:

  • Medicinal Chemistry: Studies suggest Julolidine may possess anticonvulsant and neuroprotective properties. Research suggests it might interact with specific receptors in the brain, potentially offering therapeutic benefits for neurological disorders like epilepsy and Alzheimer's disease. However, further research is needed to confirm its efficacy and safety in humans [].
  • Material Science: Julolidine's unique structure and properties make it a potential candidate for developing new materials with specific functionalities. For example, research suggests it could be used in the development of organic light-emitting diodes (OLEDs) due to its potential light-emitting properties [].

Current Research and Challenges:

While Julolidine shows promise in various research areas, significant work remains to be done:

  • Limited Availability and Characterization: Julolidine is not commercially available and requires complex synthesis, hindering extensive research efforts.
  • Mechanism of Action: The exact mechanisms underlying Julolidine's potential therapeutic effects in various contexts remain unclear, requiring further investigation.
  • Safety and Efficacy: Extensive pre-clinical and clinical trials are necessary to establish Julolidine's safety and efficacy before considering it for any potential therapeutic applications.

1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C17H23NO, and it features a pyrido[3,2,1-ij]quinoline core that is substituted with four methyl groups and an aldehyde group. This compound has a predicted boiling point of approximately 303 °C and a density of around 1.02 g/cm³, with a pKa value estimated at 6.68 .

Molecular Structure Analysis

The compound exhibits a heterocyclic structure that contributes to its chemical reactivity and potential biological activity. The presence of the aldehyde functional group allows for various

  • Reduction: The compound can be reduced to yield saturated derivatives due to the presence of multiple unsaturated bonds.
  • Electrophilic Aromatic Substitution: It may react with electrophiles such as halogens or nitro groups.
  • Oxidation: Depending on the functional groups present, oxidation reactions can introduce additional functional groups.
  • Nucleophilic Substitution: If reactive sites are available, nucleophilic substitution may occur.
  • Cycloaddition Reactions: The compound can participate in cycloaddition reactions like Diels-Alder reactions .

The synthesis of 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde can be achieved through several methods:

  • Heterocyclization Reactions: Utilizing suitable reagents to form the pyrido[3,2,1-ij]quinoline core.
  • Methylation Reactions: Introducing methyl groups at specific positions on the core structure.
  • Aldehyde Formation: Converting appropriate precursors into the aldehyde functional group through oxidation or other synthetic routes.

These methods require careful control of reaction conditions to achieve high yields and purity.

This compound may find applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Potential use in developing novel materials due to its unique structural properties.

Interaction studies involving 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde could include investigations into its binding affinity for biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
8-Hydroxy-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde115662-09-40.89
4-(Dimethylamino)-2-hydroxybenzaldehyde41602-56-60.74
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline33985-71-60.74
4-(Diethylamino)-2-hydroxybenzaldehyde17754-90-40.74
8-HydroxyjulolidineNot AvailableSimilar structural features

These compounds exhibit varying degrees of similarity based on their molecular structure and functional groups but differ in their specific applications and biological activities.

XLogP3

4

Wikipedia

1,1,7,7-Tetramethyljulolidine-9-carboxaldehyde

Dates

Modify: 2023-08-15

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